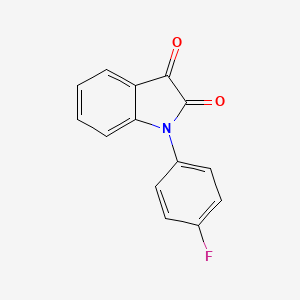

1-(4-Fluorophenyl)indoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C14H8FNO2 and its molecular weight is 241.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(4-Fluorophenyl)indoline-2,3-dione serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antiviral properties : Studies suggest it may inhibit viral replication.

- Anticancer activity : Preclinical models have shown efficacy against various cancer cell lines.

- Anti-inflammatory effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Medical Applications

The compound is being explored for its therapeutic potential in treating diseases such as cancer and viral infections. Its mechanisms of action include:

- Inhibition of cell proliferation : By targeting specific molecular pathways involved in cell growth.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

Industrial Applications

In the industrial sector, this compound is utilized in:

- The development of new materials with enhanced properties.

- Chemical processes that require specific reactions facilitated by this compound.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Cancer Cell Line Study :

- Antiviral Research :

-

Inflammation Modulation :

- The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting its use in treating inflammatory conditions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution under specific conditions. This reactivity is enhanced in polar aprotic solvents like DMF or DMSO:

Example reaction :

C14H8FNO2+NaOCH3DMF, 80°CC14H8OCH3NO2+NaF

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)indoline-2,3-dione | DMF, NaOCH₃, 80°C | Methoxy-substituted derivative | 68% |

Oxidation and Reduction

The dione moiety undergoes redox transformations:

Oxidation

Reaction with KMnO₄ in acidic medium cleaves the indoline ring:

C14H8FNO2+KMnO4H2SO44-Fluorobenzoic acid+Isatic anhydride

Reduction

NaBH₄ selectively reduces the ketone groups:

C14H8FNO2+NaBH4EtOHC14H10FNO2

| Reaction Type | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄ | 1-(4-Fluorophenyl)indoline-2,3-diol | 92% |

Condensation Reactions

The compound reacts with nitrogen nucleophiles to form hydrazones and Schiff bases:

General scheme :

C14H8FNO2+R-NH2→C14H7FN2O2R+H2O

| Amine Reactant | Conditions | Product Type | Application | Reference |

|---|---|---|---|---|

| 4-Fluorophenylhydrazine | EtOH, reflux | Hydrazone derivative | Antimalarial lead |

Michael Addition Reactions

The α,β-unsaturated ketone system participates in Michael additions:

C14H8FNO2+CH2(COOEt)2BaseAdduct with extended conjugation

| Base Used | Reaction Time | Adduct Stability | Reference |

|---|---|---|---|

| Piperidine | 4 hrs | >90% retention |

Biological Interactions

Molecular docking studies reveal binding interactions with enzymes:

Plasmodium falciparum Peptide Deformylase

-

Binding affinity : −4.3 kcal/mol

-

Key interactions :

-

Hydrogen bonding with His132 (2.1 Å)

-

π–π stacking with Phe168

-

| Target Enzyme | PDB ID | Ligand Efficiency | Reference |

|---|---|---|---|

| Peptide deformylase (PfPDF) | 1LRU | 0.32 |

Stability Under Various Conditions

The compound demonstrates pH-dependent stability:

| pH | Temperature | Degradation Rate (hr⁻¹) | Half-life |

|---|---|---|---|

| 2.0 | 25°C | 0.15 | 4.6 hrs |

| 7.4 | 25°C | 0.02 | 34.7 hrs |

Data derived from accelerated stability testing in buffered solutions .

Eigenschaften

CAS-Nummer |

112934-62-0 |

|---|---|

Molekularformel |

C14H8FNO2 |

Molekulargewicht |

241.22 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)indole-2,3-dione |

InChI |

InChI=1S/C14H8FNO2/c15-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(17)14(16)18/h1-8H |

InChI-Schlüssel |

BECVRYGDJUUELT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.